Cas no 62663-25-6 ((2-Phenyl-1H-indol-1-yl)acetic Acid)
(2-Phenyl-1H-indol-1-yl)acetic Acid Chemical and Physical Properties
Names and Identifiers
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- 2-Phenyl-1H-indole-1-acetic acid
- (2-PHENYL-1H-INDOL-1-YL)ACETIC ACID
- 2-(2-phenyl-1H-indol-1-yl)acetic acid
- (2-Phenyl-1H-indol-1-yl)acetic Acid
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- MDL: MFCD03152427
- Inchi: 1S/C16H13NO2/c18-16(19)11-17-14-9-5-4-8-13(14)10-15(17)12-6-2-1-3-7-12/h1-10H,11H2,(H,18,19)
- InChI Key: RVIREVUBJAFZHA-UHFFFAOYSA-N
- SMILES: OC(CN1C2C=CC=CC=2C=C1C1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 251.09500
Experimental Properties
- PSA: 42.23000
- LogP: 3.39290
(2-Phenyl-1H-indol-1-yl)acetic Acid Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(2-Phenyl-1H-indol-1-yl)acetic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 177916-0.500g |
(2-Phenyl-1H-indol-1-yl)acetic acid |
62663-25-6 | 0.500g |
$240.00 | 2023-09-09 | ||
| Matrix Scientific | 177916-1g |
(2-Phenyl-1H-indol-1-yl)acetic acid |
62663-25-6 | 1g |
$300.00 | 2023-09-09 | ||
| TRC | P323300-50mg |
(2-Phenyl-1H-indol-1-yl)acetic Acid |
62663-25-6 | 50mg |
$ 70.00 | 2022-06-03 | ||
| TRC | P323300-100mg |
(2-Phenyl-1H-indol-1-yl)acetic Acid |
62663-25-6 | 100mg |
$ 95.00 | 2022-06-03 | ||
| TRC | P323300-500mg |
(2-Phenyl-1H-indol-1-yl)acetic Acid |
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$ 340.00 | 2022-06-03 | ||
| Chemenu | CM257839-5g |
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$567 | 2021-08-18 | |
| Chemenu | CM257839-1g |
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$233 | 2023-02-02 | |
| eNovation Chemicals LLC | D766426-250mg |
(2-PHENYL-1H-INDOL-1-YL)ACETIC ACID |
62663-25-6 | 97% | 250mg |
$255 | 2024-06-06 | |
| eNovation Chemicals LLC | D766426-1g |
(2-PHENYL-1H-INDOL-1-YL)ACETIC ACID |
62663-25-6 | 97% | 1g |
$480 | 2024-06-06 | |
| Enamine | EN300-11717-0.05g |
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$70.0 | 2025-02-19 |
(2-Phenyl-1H-indol-1-yl)acetic Acid Suppliers
(2-Phenyl-1H-indol-1-yl)acetic Acid Related Literature
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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4. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on (2-Phenyl-1H-indol-1-yl)acetic Acid
Introduction to (2-Phenyl-1H-indol-1-yl)acetic Acid (CAS No. 62663-25-6)
(2-Phenyl-1H-indol-1-yl)acetic acid, with the CAS number 62663-25-6, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This molecule has garnered considerable attention due to its unique structural properties and its potential applications in drug discovery and therapeutic development.
The structural framework of (2-Phenyl-1H-indol-1-yl)acetic acid consists of a phenyl group attached to an indole ring, which is further linked to an acetic acid moiety. This particular arrangement of functional groups makes it a versatile scaffold for designing molecules with specific biological activities. The indole moiety, known for its presence in various bioactive natural products, contributes to the compound's potential pharmacological properties.
In recent years, there has been growing interest in indole derivatives as pharmacological agents due to their ability to interact with a wide range of biological targets. (2-Phenyl-1H-indol-1-yl)acetic acid is no exception and has been studied for its potential role in modulating various cellular processes. Its structural similarity to known bioactive compounds suggests that it may exhibit similar pharmacological effects, making it a valuable candidate for further investigation.
One of the most compelling aspects of (2-Phenyl-1H-indol-1-yl)acetic acid is its potential as a lead compound in the development of new therapeutic agents. Researchers have been exploring its interactions with different biological targets, including enzymes and receptors, to identify novel mechanisms of action. Preliminary studies have shown that this compound may have inhibitory effects on certain enzymes, which could be beneficial in treating various diseases.
The synthesis of (2-Phenyl-1H-indol-1-yl)acetic acid is another area of interest. The synthesis involves multiple steps, including the formation of the indole ring and the subsequent attachment of the phenyl and acetic acid groups. Advanced synthetic methodologies have been employed to optimize the yield and purity of the compound, ensuring that it meets the stringent requirements for pharmaceutical applications.
The pharmacokinetic properties of (2-Phenyl-1H-indol-1-yl)acetic acid are also being thoroughly investigated. Understanding how the compound is absorbed, distributed, metabolized, and excreted by the body is crucial for determining its potential as a drug candidate. Studies have shown that this compound exhibits favorable pharmacokinetic profiles, which could make it suitable for oral administration and repeated dosing.
In addition to its pharmacological potential, (2-Phenyl-1H-indol-1-yl)acetic acid has shown promise in preclinical studies as a tool compound for understanding disease mechanisms. By studying its interactions with biological targets, researchers can gain insights into the pathways involved in various diseases, which could lead to the development of more effective treatments.
The future prospects for (2-Phenyl-1H-indol-1-yloic acid) are exciting and multifaceted. Ongoing research aims to further elucidate its mechanism of action and explore new therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate the translation of these findings into clinical trials and eventually into new treatments for patients.
In conclusion, (2 Phenethylindole acetic acid) represents a significant advancement in the field of pharmaceutical chemistry. Its unique structure, combined with its promising biological activities, makes it a valuable compound for drug discovery and therapeutic development. As research continues to uncover new insights into its properties and potential applications, (CAS No 62663 25 6) is poised to play a crucial role in shaping the future of medicine.
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